Omeprazole-d3 Sulfide

Übersicht

Beschreibung

Omeprazole-d3 Sulfide is a deuterium-labeled derivative of omeprazole sulfide, which is a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in pharmacokinetic studies where it serves as a stable isotope tracer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-d3 Sulfide involves the deuteration of omeprazole sulfideOne common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation using deuterium gas and deuterated solvents are employed to achieve efficient deuteration .

Analyse Chemischer Reaktionen

Types of Reactions: Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: Substitution reactions can occur at the benzimidazole ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of omeprazole sulfone and other oxidized derivatives.

Reduction: Regeneration of omeprazole sulfide from its oxidized forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Omeprazole-d3 sulfide is extensively used as a stable isotope tracer in pharmacokinetic studies. Its unique labeling allows researchers to track the metabolism and distribution of omeprazole sulfide within biological systems. This capability is crucial for understanding how the drug behaves in different physiological environments and can inform dosing strategies and therapeutic efficacy.

Drug Development

The compound is investigated for its potential therapeutic applications, particularly in developing new proton pump inhibitors. By studying the mechanisms and effects of this compound, researchers aim to identify novel compounds that may offer improved efficacy or reduced side effects compared to existing medications.

Biochemical Research

In biochemical studies, this compound aids in elucidating the pathways and mechanisms by which proton pump inhibitors exert their effects. This includes exploring interactions with enzymes such as H+/K+-ATPase, which plays a critical role in gastric acid secretion.

Analytical Chemistry

This compound serves as an internal standard in mass spectrometry for quantifying omeprazole sulfide levels in various samples. Its stable isotope nature enhances the accuracy of measurements, providing reliable data for research and clinical studies.

Case Study 1: Metabolite Profiling

A study conducted on mice involved administering omeprazole and its stable isotope (D3–omeprazole) to identify novel metabolites. Various administration routes (intraperitoneal, intravenous, oral) were used to evaluate differences in metabolite profiles across brain and plasma samples. A total of 17 metabolites were identified, highlighting the compound's utility in understanding central nervous system-related effects .

Case Study 2: Pharmacological Effects

Research has documented the pharmacological effects of this compound, particularly its role as a proton pump inhibitor. The compound irreversibly inhibits gastric acid secretion by forming covalent bonds with the H+/K+-ATPase enzyme. This mechanism is essential for treating conditions like gastroesophageal reflux disease and peptic ulcers .

Case Study 3: Toxicogenetic Impacts

Investigations into the toxicogenetic impacts of omeprazole have revealed potential adverse effects associated with long-term use. These include atrophic gastritis and vitamin B12 deficiencies. Understanding these risks is crucial for developing safer therapeutic protocols .

Wirkmechanismus

Omeprazole-d3 Sulfide functions similarly to omeprazole sulfide. It acts as a proton pump inhibitor by specifically inhibiting the hydrogen/potassium ATPase enzyme located on the secretory surface of gastric parietal cells. This inhibition reduces the secretion of gastric acid, making it effective in treating acid-related disorders .

Vergleich Mit ähnlichen Verbindungen

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness: Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and distribution .

Biologische Aktivität

Omeprazole-d3 sulfide is a stable isotope-labeled derivative of omeprazole, primarily used in pharmacokinetic studies and metabolic profiling. This compound exhibits significant biological activity, particularly in the context of gastric acid suppression and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as a proton pump inhibitor (PPI), similar to its parent compound, omeprazole. The main mechanisms include:

- Inhibition of H+-K+-ATPase : this compound forms a covalent bond with the H+-K+-ATPase enzyme, irreversibly inhibiting gastric acid secretion. This mechanism is crucial for treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD) .

- Antioxidant Activity : Studies indicate that omeprazole derivatives may exert antioxidant effects by reducing lipid peroxidation and activating heat shock proteins (HSP70), which play a role in cellular protection against stress .

- Modulation of CYP Enzymes : The metabolism of omeprazole is significantly influenced by cytochrome P450 enzymes, particularly CYP2C19. Variations in these enzymes can affect the pharmacokinetics and efficacy of this compound .

Pharmacological Effects

The biological activity of this compound encompasses various pharmacological effects:

- Gastroprotective Effects :

-

Neuropharmacological Activity :

- Research involving the administration of omeprazole and its isotopic counterpart has revealed potential central nervous system (CNS) effects, suggesting that metabolites may influence brain function .

- The identification of novel metabolites in brain tissues indicates possible neuroprotective properties, although further studies are needed to elucidate these effects fully .

Table 1: Summary of Key Pharmacological Studies on this compound

Safety and Toxicogenetic Considerations

While this compound is generally considered safe when used as directed, there are some concerns regarding its long-term use:

Eigenschaften

IUPAC Name |

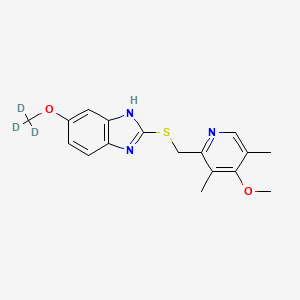

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662161 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-98-1 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922730-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.